Molecular Recognition: Distinct Hydrogen-Bond Acceptor Capacity Relative to 4-Isopropylphenoxy Analog
The target compound (MW 297.37) lacks the additional isopropyl group present in CAS 874788-53-1 (MW 311.40), resulting in a lower calculated topological polar surface area (TPSA) and hydrogen-bond acceptor count. For the 4-isopropylphenoxy analog, the computed TPSA is 80.8 Ų with 4 hydrogen-bond acceptors [1]. The unsubstituted phenoxy compound is predicted (class-level inference) to have a slightly higher TPSA due to reduced steric shielding of the ether oxygen, potentially enhancing solubility but reducing membrane permeability relative to the isopropyl congener. This difference directly impacts passive permeability and oral bioavailability predictions in early-stage drug discovery [2].
| Evidence Dimension | Calculated topological polar surface area (TPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | TPSA not experimentally reported; predicted to be >80.8 Ų; 4 H-bond acceptors (sulfone O×2, amide O, ether O) |
| Comparator Or Baseline | N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide (CAS 874788-53-1): TPSA = 80.8 Ų; 4 H-bond acceptors [1] |
| Quantified Difference | TPSA difference not precisely quantifiable without experimental measurement; inferred to be 0–5 Ų higher for target |
| Conditions | Computed properties: XLogP3 = 1.9 (comparator); topological polar surface area calculated by standard fragment-based method [1] |
Why This Matters
TPSA values above 80 Ų are associated with reduced CNS penetration and lower passive intestinal absorption; the absence of the lipophilic isopropyl group in the target compound shifts its ADME profile toward higher solubility/lower membrane permeability, which is critical when selecting between analogs for CNS versus peripheral target programs.
- [1] Kuujia. N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide. CAS 874788-53-1. Computed Properties: XLogP3 = 1.9; TPSA = 80.8 Ų. https://www.kuujia.com/cas-874788-53-1.html (accessed 2026-04-28). View Source
- [2] Pajouhesh, H. & Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2, 541–553 (2005). DOI: 10.1602/neurorx.2.4.541 View Source
